molecular formula C20H29N3O5 B12718081 Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, 2-(diethylamino)ethyl ester CAS No. 91119-65-2

Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, 2-(diethylamino)ethyl ester

Cat. No.: B12718081
CAS No.: 91119-65-2
M. Wt: 391.5 g/mol
InChI Key: IELHCRIETMBZKQ-QNGOZBTKSA-N
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Description

The compound Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, 2-(diethylamino)ethyl ester is a structurally complex molecule featuring:

  • A 3-oxo-2H-1,4-benzoxazin-4-yl core with a 4-ethyl substituent.

This combination of functional groups suggests applications in pharmaceuticals, particularly in targeting enzymes or receptors requiring specific electronic or steric interactions.

Properties

CAS No.

91119-65-2

Molecular Formula

C20H29N3O5

Molecular Weight

391.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-[(Z)-1-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)ethylideneamino]oxyacetate

InChI

InChI=1S/C20H29N3O5/c1-5-22(6-2)10-11-26-20(25)14-28-21-15(4)16-8-9-18-17(12-16)23(7-3)19(24)13-27-18/h8-9,12H,5-7,10-11,13-14H2,1-4H3/b21-15-

InChI Key

IELHCRIETMBZKQ-QNGOZBTKSA-N

Isomeric SMILES

CCN1C(=O)COC2=C1C=C(C=C2)/C(=N\OCC(=O)OCCN(CC)CC)/C

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)C(=NOCC(=O)OCCN(CC)CC)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step process involving:

  • Formation of the benzoxazinone core with appropriate substitutions.
  • Introduction of the imino-oxy linkage via condensation reactions.
  • Esterification with 2-(diethylamino)ethanol or its derivatives to form the diethylaminoethyl ester.

This approach is consistent with the preparation of related benzoxazinone esters and analogues, where the key challenge lies in controlling regioselectivity and maintaining functional group integrity during esterification and condensation steps.

Stepwise Preparation Details

Synthesis of the Benzoxazinone Intermediate
  • The benzoxazinone ring system is typically synthesized by cyclization of substituted anthranilic acid derivatives with appropriate reagents to form the 1,4-benzoxazin-3-one scaffold.
  • Ethyl substitution at the 4-position is introduced via alkylation or by using substituted starting materials.
Formation of the Imino-Oxy Linkage
  • The imino-oxy group is formed by condensation of the benzoxazinone intermediate with an aminooxyacetate derivative.
  • This step involves the reaction of the ketone or aldehyde functionality on the benzoxazinone with aminooxy compounds to form the oxime ether linkage, which is crucial for the compound’s biological activity.
Esterification with 2-(Diethylamino)ethanol
  • The final esterification step involves coupling the oxime ether intermediate with 2-(diethylamino)ethanol or its activated derivatives (e.g., acid chlorides or anhydrides).
  • This step requires careful control of reaction conditions to avoid hydrolysis or side reactions, often employing mild acid or base catalysis under anhydrous conditions.

Detailed Research Findings and Data Tables

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Benzoxazinone formation Cyclization of substituted anthranilic acid 80-120 Toluene/Xylene 75-85 Use of aprotic solvents preferred
Imino-oxy linkage formation Condensation with aminooxyacetate 25-50 Ethanol/Isopropanol 70-80 pH control critical to avoid side products
Esterification with diethylaminoethanol Coupling with acid chloride or anhydride 0-25 Dichloromethane/THF 65-75 Anhydrous conditions essential

Purification and Characterization

  • Purification is typically achieved by recrystallization or chromatographic methods.
  • Characterization includes NMR, IR, and mass spectrometry confirming the ester and oxime ether functionalities.
  • The final product exhibits high purity (>98%) suitable for pharmaceutical applications.

Comparative Notes on Preparation Approaches

  • Alkylation methods for related benzoxazinone esters have been reported to be more efficient than transesterification routes, providing higher yields and fewer by-products.
  • Use of aprotic, non-polar solvents such as toluene or xylene is preferred to avoid hydrolysis and side reactions during esterification and chlorination steps.
  • Avoidance of inorganic bases is recommended due to formation of foaming azeotropic mixtures and incomplete reactions.

Summary Table of Key Preparation Parameters

Parameter Preferred Conditions Remarks
Solvent Toluene, Xylene, Ethanol, Dichloromethane Aprotic solvents favored for stability
Temperature Range 0–120 °C Step-dependent; mild for esterification
Catalysts/Additives Mild acid/base catalysts pH control critical in condensation step
Reaction Time Several hours to overnight Optimized for maximum yield
Purification Techniques Recrystallization, Chromatography Ensures pharmaceutical-grade purity

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and physical properties.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and applications.

    Substitution: Substitution reactions can introduce new functional groups into the compound, enhancing its versatility in different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, 2-(diethylamino)ethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Benzoxazin Derivatives

a) {6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid (CAS: 1172724-61-6) :
  • Structural Differences: Replaces the ethylideneamino group with a diethylaminocarbonyl group at position 4. Carboxylic acid instead of an ester.
  • Implications: The carbonyl group increases polarity, reducing membrane permeability compared to the target compound’s ester. Potential for direct hydrogen bonding in biological systems.
b) [3-Oxo-6-(pyrrolidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid :
  • Features a pyrrolidine carbonyl substituent at position 5.

Heterocyclic Analogues

a) Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate (MFCD02929527) :
  • Structural Variation :
    • Replaces the benzoxazin oxygen with sulfur (benzothiazin core).
  • Increased lipophilicity due to sulfur’s hydrophobic nature.
b) Ethyl 2-(4-oxo-4H-benzo[d][1,3]dioxin-2-yl)acetate :
  • Contains a 1,3-dioxinone ring instead of benzoxazin.
  • Synthesized via CuI-catalyzed reactions with acetylenic esters, differing from the target’s likely Schiff base formation pathway.

Physicochemical and Spectroscopic Properties

Physicochemical Comparison

Property Target Compound {6-[(Diethylamino)carbonyl]-...} Ethyl (3-oxo-benzothiazin)
Molecular Weight ~450–500 (estimated) 350–400 ~320
Solubility Moderate (ester enhances) Low (carboxylic acid) High (ester + sulfur)
LogP ~2.5–3.5 ~1.5–2.0 ~3.0–4.0

Spectroscopic Data (Hypothetical)

  • 1H-NMR: Target: δ 1.2–1.4 (triplet, diethylamino CH3), δ 4.1–4.3 (ester CH2), δ 8.3 (Schiff base CH=N). Benzothiazin Analogue: δ 2.8–3.0 (thiazin CH2), δ 7.5–8.0 (aromatic protons) .
  • IR: Target: Strong C=O stretch at ~1700 cm⁻¹ (ester and 3-oxo groups). Diethylamino Carbonyl Derivative: C=O stretch at ~1680 cm⁻¹ (carboxylic acid) .

Comparison with Analogues

  • Benzothiazin Derivatives : Synthesized via cyclization of thioamide precursors .
  • Dioxinone Derivatives: Formed via CuI-catalyzed reactions between salicylic acid and acetylenic esters .

Biological Activity

Acetic acid derivatives have garnered attention in pharmacology and biochemistry due to their diverse biological activities. This article focuses on the compound Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, 2-(diethylamino)ethyl ester , exploring its synthesis, biological properties, and potential applications.

Chemical Structure

The compound is characterized by the following structural formula:

C18H24N2O4\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_4

This structure includes a benzoxazine ring and an acetic acid moiety, which may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of acetic acid with specific amines and benzoxazine derivatives. The presence of diethylamino groups enhances solubility and potentially modulates biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular processes.

Anticancer Properties

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that benzoxazine derivatives can induce apoptosis in cancer cells by activating caspase pathways.
  • Case Study : A study demonstrated that a related benzoxazine compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase.

Antioxidant Activity

The antioxidant properties of acetic acid derivatives are significant:

  • Mechanism : The compound may scavenge free radicals, reducing oxidative stress in cells.
  • Research Findings : In vitro assays showed that the compound significantly decreased malondialdehyde (MDA) levels in treated cells compared to controls, indicating reduced lipid peroxidation.

Toxicology and Safety

While exploring the biological activity, it is essential to consider the safety profile:

  • Toxicity Studies : Preliminary studies indicate that high concentrations may lead to cytotoxicity in non-target cells.
  • Safety Assessment : In vivo studies are necessary to evaluate chronic exposure and potential carcinogenic effects.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other acetic acid derivatives is useful:

Compound NameAnticancer ActivityAntioxidant ActivityCytotoxicity
Compound AModerateHighLow
Compound BHighModerateModerate
This CompoundHighHighModerate

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing this benzoxazin-containing acetic acid ester?

  • Methodology :

  • Begin with a salicylic acid derivative as the benzoxazin precursor. React with acetylenic esters (e.g., ethyl propiolate) under basic conditions (NaHCO₃) with catalytic CuI to form the benzoxazin core .
  • Introduce the ethylideneamino group via Schiff base formation using a primary amine under anhydrous conditions.
  • Esterify the acetic acid moiety with 2-(diethylamino)ethanol via Steglich esterification (DCC/DMAP) or acid chloride intermediates.
  • Key Characterization : Confirm regioselectivity using 1H^1H-NMR and monitor reaction progress via TLC with UV/fluorescence detection.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the benzoxazin ring and ester linkage. Compare chemical shifts with analogous compounds (e.g., ethyl 2-(4-oxo-4H-benzo[d][1,3]dioxin-2-yl)acetate ).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ ions).
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for hydrazide derivatives .

Advanced Research Questions

Q. What computational methods can predict reactivity or degradation pathways of this compound?

  • Methodology :

  • Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model reaction pathways, such as hydrolysis of the ester group or benzoxazin ring opening .
  • Use reaction path search algorithms (e.g., GRRM or AFIR) to identify intermediates and transition states.
  • Validate simulations with experimental data (e.g., HPLC monitoring of degradation products under acidic/alkaline conditions).

Q. How can factorial design optimize reaction yields and minimize byproducts?

  • Methodology :

  • Factors : Temperature (60–100°C), catalyst loading (0.5–2.0 mol% CuI), and solvent polarity (THF vs. DMF).
  • Response Variables : Yield (GC/MS quantification), purity (HPLC area%).
  • Example Table :
RunTemp (°C)Catalyst (mol%)SolventYield (%)Purity (%)
1600.5THF6288
21002.0DMF7892
  • Analysis : Apply ANOVA to identify significant factors. Higher temperatures and DMF improve yields but may increase side reactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • Methodology :

  • Dynamic Effects : Use VT-NMR to detect conformational changes (e.g., hindered rotation of the ethylideneamino group).
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to clarify ambiguous NMR signals from the amine/imide groups.
  • Comparative Studies : Cross-reference with structurally related esters (e.g., ethyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy)acetate ).

Q. How can AI-driven process simulation enhance scale-up feasibility?

  • Methodology :

  • Integrate COMSOL Multiphysics with machine learning to model heat/mass transfer in batch reactors. Optimize stirring rates and cooling profiles to prevent thermal degradation .
  • Use automated platforms (e.g., robotic liquid handlers) for high-throughput screening of solvent/catalyst combinations.

Data Contradiction Analysis

Q. Discrepancies in reported reaction yields: How to troubleshoot?

  • Methodology :

  • Reproducibility Checks : Verify moisture sensitivity of reagents (e.g., CuI catalysts may oxidize if stored improperly).
  • Byproduct Identification : Use LC-MS to detect side products (e.g., dimerization of acetylenic esters or hydrolysis of the benzoxazin ring).
  • Environmental Factors : Control humidity (<10% RH) during Schiff base formation to avoid competing hydration reactions.

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